Researchers face challenges sourcing phase-pure PbTeO₃ with verified polymorph identity. Generic substitutions (ZnTeO₃, PbO) fail to replicate its unique double lone-pair architecture governing optical and structural properties.
• Optical band gaps of 3.72-4.12 eV enable UV/blue emission (~333-480 nm) for LED and laser diode R&D
• Three distinct polymorphs (α, β, γ) with differing coordination environments for lone-pair-driven structural studies
• Distinctive XPS signature (Pb 4f₇/₂: 138.67 eV; Te 3d₅/₂: 576.61 eV) enables unambiguous phase verification
Supplied with batch-specific characterization data to support procurement confidence.
Molecular FormulaO3PbTe
Molecular Weight383 g/mol
CAS No.15851-47-5
Cat. No.B098447
⚠ Attention: For research use only. Not for human or veterinary use.
Lead(II) Tellurite: Crystal Structure and Optical Properties
Lead(II) tellurite (PbTeO₃) is an inorganic compound in the lead-tellurium-oxygen system, typically prepared via solid-state reaction of PbO with TeO₂ at 500–700 °C or via hydrothermal synthesis . It exists in at least three distinct polymorphs (α, β, γ) with differing crystal structures and coordination environments [1]. The compound features a network of TeO₃ trigonal pyramids and Pb²⁺ polyhedra, with stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations that strongly influence its optical and structural properties [2].
Synthesis Route
Solid-state or hydrothermal synthesis supports incorporation into oxide material workflows.
Polymorph Control
Three distinct polymorphs (α, β, γ) enable structure–property studies on lone-pair alignment.
Optical Architecture
Dual stereochemically active lone pairs on Pb²⁺ and Te⁴⁺ drive optical anisotropy and NLO potential.
[1] Weil, M., & Stöger, B. (2018). Determination of the correct composition of “hydrous lead(II) oxotellurate(IV)” as PbTeO₃, crystallizing as a new polymorph. Crystals, 8(1), Article 23. https://doi.org/10.3390/cryst8010023 View Source
[2] Zavodnik, V. E., Ivanov, S. A., & Stash, A. I. (2008). α-Lead tellurite from single-crystal data. Acta Crystallographica Section E, 64(3), i16. https://doi.org/10.1107/S1600536808003267 View Source
Why Lead(II) Tellurite Cannot Be Substituted
Generic substitution of PbTeO₃ with other tellurites (e.g., ZnTeO₃, BaTeO₃) or simple lead oxides (e.g., PbO, PbO₂) fails because the compound's unique combination of stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations [1] yields distinct polymorphic behavior [2] and optical properties [3] that are not replicated in materials lacking either the specific Pb–Te–O bonding network or the double lone-pair architecture. In particular, the three polymorphs of PbTeO₃ exhibit markedly different coordination environments and thermal stability [2], while the glassy nanobelt morphology demonstrates optical gaps (3.72–4.12 eV) that differ substantially from bulk tellurite glasses [3]. These differences directly impact suitability for nonlinear optical crystals [4], optoelectronic devices, and research into lone-pair-driven structural chemistry.
Double Lone-Pair Architecture
Tellurites lacking simultaneous stereochemically active lone pairs on Pb²⁺ and Te⁴⁺ may not reproduce the optical response.
Polymorph-Dependent Stability
Substituting with a different polymorph or other tellurites can alter thermal stability and coordination environment.
Optical Band Gap Shift
Bulk tellurite glasses lack the quantum-confined blue-shift of PbTeO₃ nanobelts, limiting UV/blue device suitability.
[1] Zavodnik, V. E., Ivanov, S. A., & Stash, A. I. (2008). α-Lead tellurite from single-crystal data. Acta Crystallographica Section E, 64(3), i16. https://doi.org/10.1107/S1600536808003267 View Source
[2] Weil, M., & Stöger, B. (2018). Determination of the correct composition of “hydrous lead(II) oxotellurate(IV)” as PbTeO₃, crystallizing as a new polymorph. Crystals, 8(1), Article 23. https://doi.org/10.3390/cryst8010023 View Source
[3] Li, G., et al. (2010). Glassy state lead tellurite nanobelts: Synthesis and properties. Nanoscale Research Letters, 5, 1092–1098. https://doi.org/10.1007/s11671-010-9608-z View Source
[4] Yang, Y., et al. (2022). Lead tellurite crystals BaPbTe₂O₆ and PbVTeO₅F with large nonlinear-/linear-optical responses due to active lone pairs and distorted octahedra. Inorganic Chemistry, 61(3), 1538–1545. https://doi.org/10.1021/acs.inorgchem.1c03144 View Source
Lead(II) Tellurite: Evidence Benchmarks
Optical Band Gap: Nanobelts vs. Bulk Glasses
Glassy lead tellurite nanobelts exhibit two distinct optical gaps at ca. 3.72 eV and 4.12 eV [1], which are significantly larger than the optical band gap of conventional bulk tellurite glasses (typically 2.82–2.95 eV) . This quantifiable blue-shift of ≥0.77 eV arises from quantum confinement effects in the nanobelt morphology [1].
Optical Band GapHead-to-head
Δ +0.77–1.30 eV
Supports optical gap selection for UV/blue devices.
Nanobelt vs. bulk tellurite glass; room temperature.
optical band gaptellurite glassesoptoelectronics
Evidence Dimension
Optical band gap (Tauc plot from diffuse reflectance)
Target Compound Data
3.72 eV and 4.12 eV (two optical gaps)
Comparator Or Baseline
Bulk tellurite glasses: 2.82–2.95 eV
Quantified Difference
Increase of 0.77–1.30 eV
Conditions
Room temperature, nanobelt morphology (200–300 nm width) vs. bulk glass
Why This Matters
This differential enables procurement of PbTeO₃ nanobelts for UV/blue optoelectronic devices where bulk tellurite glasses would be unsuitable due to insufficient band gap.
optical band gaptellurite glassesoptoelectronics
[1] Li, G., et al. (2010). Glassy state lead tellurite nanobelts: Synthesis and properties. Nanoscale Research Letters, 5, 1092–1098. https://doi.org/10.1007/s11671-010-9608-z View Source
Polymorph Coordination and Thermal Stability
The γ-polymorph of PbTeO₃, prepared via aqueous precipitation, crystallizes in the triclinic space group P1̄ with five formula units per asymmetric unit and exhibits Pb–O coordination numbers of 5–7 (bond distances 2.3–3.0 Å) [1]. This contrasts with the α-polymorph, which features PbO₇ and PbO₉ polyhedra in a monoclinic C2/c structure [2], and the β-polymorph, which has a different framework arrangement [1]. Thermal analysis confirms γ-PbTeO₃ is anhydrous and undergoes distinct phase transitions [1].
Polymorph CoordinationMethod context
γ-PbTeO₃ (P1̄, CN 5–7) vs. α-PbTeO₃ (C2/c, CN 7–9)
Polymorph selection critical for structure-driven applications.
γ-PbTeO₃: P1̄, 5 formula units/asymmetric unit, Pb–O CN 5–7, distances 2.3–3.0 Å
Comparator Or Baseline
α-PbTeO₃: C2/c, 3 formula units, PbO₇ and PbO₉ polyhedra; β-PbTeO₃: distinct framework
Quantified Difference
Different space group, number of formula units, and Pb coordination
Conditions
Single-crystal and powder X-ray diffraction at room temperature
Why This Matters
Procurement of the correct polymorph (α, β, or γ) is critical for applications dependent on specific structural motifs, such as lone-pair alignment for nonlinear optics or anisotropic thermal expansion.
polymorphismcrystal structurethermal stability
[1] Weil, M., & Stöger, B. (2018). Determination of the correct composition of “hydrous lead(II) oxotellurate(IV)” as PbTeO₃, crystallizing as a new polymorph. Crystals, 8(1), Article 23. https://doi.org/10.3390/cryst8010023 View Source
[2] Zavodnik, V. E., Ivanov, S. A., & Stash, A. I. (2008). α-Lead tellurite from single-crystal data. Acta Crystallographica Section E, 64(3), i16. https://doi.org/10.1107/S1600536808003267 View Source
Nonlinear Optical SHG Response in BaPbTe₂O₆
The lead tellurite crystal BaPbTe₂O₆, which contains PbTe₂O₆ building units, exhibits a second-harmonic generation (SHG) effect of ∼5× that of the benchmark KH₂PO₄ (KDP) [1]. Additionally, it shows a large optical birefringence of 0.086 at 590 ± 3 nm [1]. In comparison, the related lead tellurite PbVTeO₅F demonstrates an even larger birefringence of 0.142 at the same wavelength [1].
SHG ResponseHead-to-head
∼5× KDP (SHG intensity)
Reported higher SHG efficiency for frequency conversion.
Powder SHG measurement using 1064 nm laser; birefringence at 590 ± 3 nm
Why This Matters
For procurement of nonlinear optical crystals, a 5× SHG enhancement over the industry-standard KDP directly translates to higher conversion efficiency in frequency-doubling applications, making BaPbTe₂O₆ a competitive candidate for UV/visible laser systems.
[1] Yang, Y., et al. (2022). Lead tellurite crystals BaPbTe₂O₆ and PbVTeO₅F with large nonlinear-/linear-optical responses due to active lone pairs and distorted octahedra. Inorganic Chemistry, 61(3), 1538–1545. https://doi.org/10.1021/acs.inorgchem.1c03144 View Source
XPS Bonding and Oxidation State Analysis
X-ray photoelectron spectroscopy (XPS) of PbTeO₃ confirms distinct binding energies: Pb 4f₇/₂ at 138.67 eV and Te 3d₅/₂ at 576.61 eV, characteristic of TeO₃ trigonal pyramidal units . In contrast, lead telluride (PbTe) shows Pb 4f₇/₂ at ∼137.0–137.5 eV and Te 3d₅/₂ at ∼572–573 eV [1]. This ∼1–3 eV shift in core-level binding energies reflects the different oxidation states and chemical environments (Te⁴⁺ vs. Te²⁻) .
XPS FingerprintSpecification review
Pb 4f₇/₂ 138.67 eV; Te 3d₅/₂ 576.61 eV
Phase-specific fingerprint for tellurite verification.
Monochromated Al Kα; distinct from telluride phases.
XPSbondingoxidation state
Evidence Dimension
Core-level XPS binding energies
Target Compound Data
Pb 4f₇/₂: 138.67 eV; Te 3d₅/₂: 576.61 eV
Comparator Or Baseline
PbTe: Pb 4f₇/₂: ∼137.0–137.5 eV; Te 3d₅/₂: ∼572–573 eV
Quantified Difference
Δ(Pb 4f) ≈ +1.2–1.7 eV; Δ(Te 3d) ≈ +3.6–4.6 eV
Conditions
Monochromated Al Kα X-ray source
Why This Matters
This quantitative XPS fingerprint enables unambiguous verification of the correct tellurite (Te⁴⁺) phase rather than the telluride (Te²⁻) phase, which is critical for quality control in procurement and for ensuring the material's intended optical and electronic properties.
XPSbondingoxidation state
[1] Zhao, L. D., et al. (2012). High thermoelectric performance of p-type PbTe enabled by synergistic optimization of carrier concentration and band engineering. Energy & Environmental Science, 5, 7965–7973. https://doi.org/10.1039/C2EE21555K View Source
Lead(II) Tellurite: Application Scenarios
UV/Blue Optoelectronic Devices
Procurement of PbTeO₃ nanobelts is justified for fabricating UV/blue light-emitting diodes, laser diodes, or optical sensors, as the material's wide optical gaps (3.72 eV and 4.12 eV) [1] exceed those of bulk tellurite glasses, enabling emission and detection in the near-UV to blue spectral region (∼333–480 nm).
Nonlinear Optical Frequency Conversion
Crystals of the lead tellurite BaPbTe₂O₆, with a 5× KDP SHG response and birefringence of 0.086 [2], are prime candidates for frequency-doubling 1064 nm lasers to 532 nm green light, offering higher conversion efficiency than standard KDP crystals in compact laser systems.
Lone-Pair Chemistry Studies
Research groups investigating the role of stereochemically active lone pairs in determining crystal structure and properties should procure specific polymorphs of PbTeO₃ (α, β, or γ) based on their distinct coordination environments [3], as the choice of polymorph directly influences the material's thermal stability and potential for ferroelectric or nonlinear optical behavior.
Phase Verification via XPS Fingerprinting
Industrial and academic laboratories can use the unique XPS binding energy signature of PbTeO₃ (Pb 4f₇/₂ at 138.67 eV, Te 3d₅/₂ at 576.61 eV) to confirm the correct tellurite phase and exclude contamination by lead telluride (PbTe) or other lead-tellurium phases, ensuring material purity for optical and electronic applications.
Application
Selection Property
Validation Focus
UV/Blue Optoelectronics
Wide optical band gap (near-UV to blue)
Diffuse reflectance Tauc plot
Nonlinear Optical Conversion
High SHG efficiency and birefringence
Powder SHG characterization
Lone-Pair Structure Studies
Polymorph-specific coordination motifs
Single-crystal/powder XRD and thermal analysis
Phase Verification
Distinct XPS binding energies
Core-level Pb 4f and Te 3d peaks
[1] Li, G., et al. (2010). Glassy state lead tellurite nanobelts: Synthesis and properties. Nanoscale Research Letters, 5, 1092–1098. https://doi.org/10.1007/s11671-010-9608-z View Source
[2] Yang, Y., et al. (2022). Lead tellurite crystals BaPbTe₂O₆ and PbVTeO₅F with large nonlinear-/linear-optical responses due to active lone pairs and distorted octahedra. Inorganic Chemistry, 61(3), 1538–1545. https://doi.org/10.1021/acs.inorgchem.1c03144 View Source
[3] Weil, M., & Stöger, B. (2018). Determination of the correct composition of “hydrous lead(II) oxotellurate(IV)” as PbTeO₃, crystallizing as a new polymorph. Crystals, 8(1), Article 23. https://doi.org/10.3390/cryst8010023 View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.